Imiprothrin

Catalog No.
S530525
CAS No.
72963-72-5
M.F
C17H22N2O4
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imiprothrin

CAS Number

72963-72-5

Product Name

Imiprothrin

IUPAC Name

(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3

InChI Key

VPRAQYXPZIFIOH-UHFFFAOYSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C

Solubility

In water, 93.5 mg/l @ 25 °C

Synonyms

Imiprothrin; Pralle; Pralle T; S 4056F; S-4056F; S4056F; S-41311; S 41311; S41311;

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C

Description

The exact mass of the compound Imiprothrin is 317.1507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.94e-04 min water, 93.5 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action in Insects

  • Imiprothrin disrupts the sodium channels in the nerve cells of insects. This disrupts the transmission of nerve impulses, which can lead to paralysis and death.
  • More information on the mode of action of pyrethroids can be found here: Pyrethroids mode of action: )

Use in Scientific Research

In scientific research, Imiprothrin is used for a variety of purposes, including:

  • Insecticide Studies: Due to its insecticidal properties, Imiprothrin can be used to study the biology and behavior of insects. For instance, researchers can use Imiprothrin to investigate how insects respond to insecticides or to develop new control methods for insect pests.
  • Insecticide Resistance: Imiprothrin can also be used to study how insects develop resistance to insecticides. This information is important for developing new and more effective insecticides.
  • Environmental Fate Studies: Researchers can investigate the environmental fate of Imiprothrin, including its degradation in soil and water. This information is important for assessing the potential environmental impact of Imiprothrin use.

Imiprothrin is a synthetic pyrethroid insecticide characterized by its viscous amber liquid form and a molecular mass of 318.37 g/mol. It is primarily composed of a reaction mass of two isomers: 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1R)-cis-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate and 2,5-dioxo-3-prop-2-ynylimidazolidin-1-ylmethyl (1R)-trans-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate, with an approximate ratio of 20:80 . Imiprothrin exhibits low volatility at room temperature and decomposes at temperatures above 128 °C. Its water solubility is limited to 93.5 mg/L at 25 °C, and it has a relative density of 1.12. The compound is moderately fat-soluble, indicated by a log octanol-water partition coefficient (LogPow) of 2.9 .

Imiprothrin acts as a neurotoxin in insects. It disrupts the proper functioning of the nervous system by targeting sodium channels in nerve cells. This disrupts nerve impulse transmission, leading to paralysis and ultimately death of the insect.

  • Safety Concerns:

    • Skin and eye irritation: Direct contact can cause irritation [].
    • Environmental impact: Improper use can contaminate water sources and harm non-target organisms [].
  • Regulatory Status

    The use of Imiprothrin is regulated by environmental protection agencies around the world, such as the US Environmental Protection Agency (EPA) [].

Imiprothrin undergoes hydrolysis which varies significantly with pH levels:

  • At pH 5, hydrolysis is negligible.
  • At pH 7, the half-life for hydrolysis is approximately 58.6 days.
  • At pH 9, it hydrolyzes rapidly with a half-life of about 17.9 hours .

This pH-dependent stability suggests that imiprothrin can persist in neutral environments while degrading more quickly in basic conditions.

Imiprothrin functions as a sodium channel modulator in the nervous systems of insects, leading to prolonged nerve impulse transmission that results in paralysis and death of target species. This mechanism is typical for pyrethroid compounds and contributes to their effectiveness as insecticides . Toxicological studies indicate that imiprothrin has low acute toxicity in mammals, with reported oral LD50 values of 900 mg/kg for females and 1800 mg/kg for males . The compound has shown no mutagenic potential in various assays, although some studies indicated potential chromosome aberrations under specific conditions .

Imiprothrin is primarily used as an insecticide in various settings including residential homes, restaurants, schools, warehouses, and hotels. It is particularly effective against a range of pests due to its rapid knockdown action and efficacy at low concentrations . The compound's application methods include surface sprays for indoor use.

Studies on imiprothrin have focused on its interactions with biological systems and its environmental fate. The compound shows significant metabolism in rodents following absorption, predominantly excreted through urine within 24 hours . Its inhalation toxicity has been noted to be higher than oral exposure, indicating potential risks associated with aerosolized forms .

Imiprothrin shares structural and functional similarities with other pyrethroids but also exhibits unique properties that distinguish it from them. Below are several similar compounds:

Compound NameChemical Structure FeaturesUnique Aspects
PermethrinContains an ester linkage and cyclopropane ringBroad-spectrum efficacy against various pests
CypermethrinFeatures a cyano group and two chiral centersHigher stability under UV light
DeltamethrinContains a different cyclopropane structureMore potent against resistant insect strains
Lambda-cyhalothrinContains a chlorine atom and a different ester groupEnhanced activity against mosquitoes

Imiprothrin's unique combination of isomeric forms contributes to its specific insecticidal activity profile and resistance management strategies compared to these compounds .

Reaction of 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic Acid with [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl Chloride

The primary synthetic route for Imiprothrin involves the esterification reaction between 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid (chrysanthemic acid derivative) and [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl chloride [2]. This reaction represents the fundamental coupling of the acid and alcohol moieties that define the pyrethroid structure.

The reaction proceeds through a nucleophilic acyl substitution mechanism, where the carboxylic acid component reacts with the chloromethyl imidazolidinone derivative . The synthesis requires careful control of reaction conditions to ensure proper stereochemical outcomes, as the technical material consists of both (1R,3R) and (1R,3S) stereoisomers in an approximate ratio of 80:20 [2].

The acid component, 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid, is a structural analog of chrysanthemic acid, featuring the characteristic cyclopropane ring with gem-dimethyl substitution and an isobutenyl side chain [3]. The alcohol component incorporates the novel imidazolidinone ring system with a propargyl substituent, which was designed through structural modifications inspired by hydantoin fungicides [4].

Alternative Synthetic Pathways

Alternative synthetic approaches to Imiprothrin involve modifications to the coupling methodology and the preparation of key intermediates. One approach involves the use of different activating groups for the carboxylic acid component, such as acid chlorides or anhydrides, which can facilitate the esterification reaction under milder conditions [5].

Another alternative pathway involves the preparation of the imidazolidinone alcohol moiety through different synthetic sequences. The propargyl-substituted imidazolidinone can be synthesized through cyclization reactions starting from appropriate amino acid derivatives or through ring-closing reactions of suitable precursors [4].

The development of these alternative pathways has been driven by the need to optimize reaction yields, reduce the formation of unwanted stereoisomers, and improve the overall efficiency of the synthetic process. These methods often involve the use of protecting groups to prevent unwanted side reactions and the application of stereoselective synthetic methods to control the stereochemical outcome [6].

Industrial Production Methods

Industrial production of Imiprothrin involves large-scale synthesis using similar chemical routes as employed in laboratory settings, but with significant process optimization for yield and purity . The industrial process is designed to ensure consistency and safety of the final product through stringent quality control measures.

The manufacturing process begins with the preparation of the two key components: the chrysanthemic acid derivative and the imidazolidinone alcohol. The acid component is typically prepared through established pyrethroid synthetic methodology, while the alcohol component requires specialized synthesis due to its unique structural features [7].

For ease of handling in industrial applications, Imiprothrin is dissolved in isopropyl myristate to create the manufacturing use product, designated as Pralle [7]. This formulation approach addresses the viscous nature of the technical material and facilitates its incorporation into various end-use products.

The industrial production process incorporates several critical control points to ensure product quality. These include monitoring of reaction temperature, pH control, purification steps to remove impurities, and analytical testing to verify the stereoisomeric composition [8]. The manufacturing process must maintain the specified ratio of (1R,3R) to (1R,3S) stereoisomers, as this affects the biological activity of the final product.

Analytical Standards and Purity Determination Techniques

Analytical standards for Imiprothrin are essential for quality control and regulatory compliance. The compound is available as analytical reference standards with high purity levels, typically exceeding 95% purity [9] [10]. These standards are used for the quantification of Imiprothrin in various matrices, including biological samples, environmental samples, and formulated products.

High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination and quantification of Imiprothrin [11]. The HPLC method employs UV detection and can separate the different stereoisomers, allowing for accurate determination of the cis/trans isomer ratio [8]. The method utilizes gradient elution conditions with appropriate mobile phase compositions to achieve baseline separation of the target compound from potential impurities.

Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with tandem mass spectrometry (GC-MS/MS) are employed for trace analysis of Imiprothrin in complex matrices [12]. These methods provide high sensitivity and selectivity, enabling detection at very low concentrations in environmental and biological samples.

For structural confirmation and identification, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed [8]. These techniques provide comprehensive structural information and are used to verify the identity of synthetic products and analytical standards.

Table 1: Physical and Chemical Properties of Imiprothrin

PropertyValue
Molecular FormulaC₁₇H₂₂N₂O₄
Molecular Weight (g/mol)318.373
CAS Number72963-72-5
IUPAC Name[2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
Physical StateLiquid
ColorGolden yellow (amber)
OdorSweet (slightly sweet)
Density (g/mL)0.979
Vapor Pressure (Pa at 25°C)1.39 × 10⁻³
Water Solubility (mg/L at 20°C)0.004
log Kow2.9
pH5.22
StabilityStable to metals, metal ions, sunlight and elevated temperature
Flash Point (°C)110
Viscosity (cP)60

Chemical Reaction Dynamics

Hydrolysis Mechanisms

Imiprothrin undergoes hydrolysis reactions that are highly pH-dependent, with the compound demonstrating markedly different stability profiles under various pH conditions [13] [14]. The hydrolysis mechanism involves the cleavage of the ester bond connecting the chrysanthemic acid derivative to the imidazolidinone alcohol moiety.

Under acidic conditions (pH 5), Imiprothrin exhibits remarkable stability with no detectable degradation occurring [13]. This stability is attributed to the protonation of potential nucleophilic sites, which reduces their reactivity toward the ester carbonyl group.

At neutral pH (pH 7), the compound undergoes slow hydrolysis with a calculated half-life of approximately 59 days [13]. The hydrolysis proceeds through a mechanism involving water molecules acting as nucleophiles to attack the electrophilic carbonyl carbon of the ester group. This process is facilitated by the slightly basic conditions that activate water molecules for nucleophilic attack.

Under basic conditions (pH 9), hydrolysis occurs rapidly with a half-life of less than one day [13]. The mechanism involves hydroxide ions serving as strong nucleophiles that readily attack the ester carbonyl carbon, leading to rapid bond cleavage and formation of the carboxylic acid and alcohol components.

The primary degradation product identified in hydrolysis studies is N-carbamoyl-N-propargylglycine (CPC), which accounts for more than 10% of the radioactivity at pH 7 and pH 9 conditions [13]. This product results from further degradation of the imidazolidinone alcohol moiety following initial ester hydrolysis.

Table 2: Hydrolysis Behavior of Imiprothrin at Different pH Values

pHHalf-life (days)Degradation RateMajor Degradation Product
5No degradationStableNone
759SlowN-carbamoyl-N-propargylglycine (CPC)
9<1RapidN-carbamoyl-N-propargylglycine (CPC)

Oxidation Pathways

Imiprothrin can undergo oxidation reactions when exposed to common oxidizing agents, leading to the formation of various degradation products . The oxidation pathways primarily involve the modification of the organic functional groups present in the molecule, particularly the alkene moiety in the chrysanthemic acid portion and the imidazolidinone ring system.

The propargyl group in the imidazolidinone moiety is susceptible to oxidative attack, potentially leading to the formation of carboxylic acid derivatives or other oxidized products. The oxidation mechanism typically involves the formation of reactive intermediates that can undergo further chemical transformations.

Environmental oxidation of Imiprothrin occurs through photochemical processes and reaction with atmospheric oxidants. These reactions contribute to the environmental fate of the compound and result in the formation of metabolites that are typically less active than the parent compound .

The oxidation products formed are generally less insecticidally active compared to the parent Imiprothrin, which is consistent with the general pattern observed for pyrethroid degradation products . This characteristic is important for understanding the environmental behavior and persistence of the compound.

Substitution Reactions

Imiprothrin can undergo nucleophilic substitution reactions, particularly at sites where leaving groups are present or can be generated under appropriate conditions . The substitution reactions typically involve nucleophilic attack at electrophilic centers in the molecule, leading to the formation of new chemical bonds and the displacement of existing substituents.

The imidazolidinone ring system in Imiprothrin contains potential sites for nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms. These positions can be activated toward nucleophilic attack under appropriate conditions, such as in the presence of strong bases or other activating agents.

The substitution reactions can result in the formation of various derivatives of Imiprothrin, some of which may retain biological activity while others may be completely inactive. The reactivity pattern depends on the nature of the nucleophile, the reaction conditions, and the specific structural features of the molecule.

Understanding the substitution reaction mechanisms is important for predicting the behavior of Imiprothrin under different chemical conditions and for designing synthetic modifications that might lead to improved or alternative compounds with similar biological activity .

Table 3: Stereochemical Composition of Imiprothrin Technical Material

IsomerPercentage in Technical MaterialConfigurationAlternative Name
(1R)-trans-imiprothrin80%(1R,3R)(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
(1R)-cis-imiprothrin20%(1R,3S)(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Viscous brown liquids or solids; [EXTOXNET]

Color/Form

Viscous liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

318.15795719 g/mol

Monoisotopic Mass

318.15795719 g/mol

Flash Point

110 °C

Heavy Atom Count

23

Density

1.1 g/cu cm
Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/

LogP

2.9 (LogP)
log Kow = 2.9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000001 [mmHg]
1.35X10-8 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

72963-72-5

Absorption Distribution and Excretion

Male and female rats receiving a single oral dose of labeled imiprothrin at 1 or 200 mg/kg eliminated almost all of the radioactivity within 7 days. More than 83% of the radioactivity was excreted in the urine. 14C-residues were generally low in all dosed groups with no marked sex-related differences in excretion rates or tissue residues.

Wikipedia

Imiprothrin

Stability Shelf Life

Stable to metals, metal ions, sunlight & elevated temperature. ... Stable when stored in commercial package (steel cans) for 1 yr.

Dates

Last modified: 08-15-2023
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